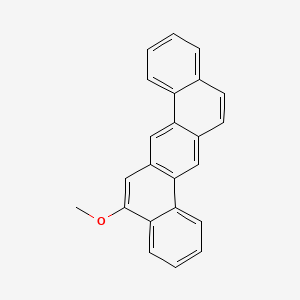

DIBENZ(a,h)ANTHRACENE, 5-METHOXY-

Description

Contextualizing Dibenz(a,h)anthracene as a Representative Polycyclic Aromatic Hydrocarbon Core

Dibenz(a,h)anthracene is a well-studied polycyclic aromatic hydrocarbon consisting of five fused benzene (B151609) rings. wikipedia.org It is considered a representative member of the high-molecular-weight PAHs and is often used in cancer research. tpsgc-pwgsc.gc.caresearchgate.net Formed during the incomplete burning of fuels, its presence is noted in industrial emissions, engine exhaust, and smoke from high-temperature cooking and cigarettes. wikipedia.org

Due to its low water solubility and volatility, dibenz(a,h)anthracene primarily exists in solid form, often bound to particulate matter in the air, soil, or sediment. wikipedia.orgchemicalbook.com This stability allows it to be transported over long distances in the atmosphere. chemicalbook.com Dibenz(a,h)anthracene was the first pure PAH identified as a carcinogen and is classified by the IARC as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. wikipedia.orgchemicalbook.com Its carcinogenicity is attributed to its ability to intercalate into DNA, forming adducts that can lead to mutations. wikipedia.orgresearchgate.net The metabolism of dibenz(a,h)anthracene can produce a diol-epoxide, which is considered its ultimate carcinogenic metabolite. researchgate.net

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₂H₁₄ | wikipedia.org |

| Molar Mass | 278.354 g·mol⁻¹ | wikipedia.org |

| Appearance | White to light yellow crystalline solid | wikipedia.org |

| Melting Point | 266 °C (511 °F) | chemicalbook.com |

| Boiling Point | 524 °C (975 °F) | chemicalbook.com |

| Water Solubility | Very low | tpsgc-pwgsc.gc.cawikipedia.org |

| IARC Classification | Group 2A (Probably carcinogenic to humans) | wikipedia.org |

Significance of Methoxy-Substituted PAHs in Mechanistic Studies and Environmental Science Research

The introduction of substituent groups, such as a methoxy (B1213986) (-OCH₃) group, onto a PAH core like dibenz(a,h)anthracene can significantly alter its chemical, physical, and biological properties. Methoxy-substituted PAHs, as part of the broader class of oxygenated PAHs (OPAHs), are of particular interest in scientific research for several reasons.

In mechanistic studies, substituted PAHs are invaluable tools for understanding structure-activity relationships. By comparing the biological activity of a parent PAH to its substituted derivatives, researchers can deduce how specific chemical modifications influence toxicological endpoints. For instance, research has shown that substituted PAHs, including methoxylated congeners, can be potent agonists for the aryl hydrocarbon receptor (Ahr), a key player in mediating PAH toxicity. nih.gov A 2021 study on Atlantic cod Ahrs demonstrated that substituted PAHs were often more potent and produced higher efficacies compared to their unsubstituted parent compounds, highlighting that these derivatives may contribute significantly to the biological effects of PAH mixtures in the environment. nih.gov

| Finding | Significance | Source |

|---|---|---|

| Methoxy-substituted PACs are strong agonists of Atlantic cod Ahr1a and Ahr2a receptors. | Demonstrates that substitution can increase biological potency, contributing to the overall toxicity of PAH mixtures. | nih.gov |

| Oxygenated PAHs (OPAHs) have higher polarity and water solubility than parent PAHs. | Affects their environmental distribution, making them more likely to be found in water environments. | researchgate.net |

| Quantification of substituted PACs is challenging due to a lack of authentic standards. | Hinders accurate risk assessment and source apportionment studies. | nih.gov |

| Synthesis of dibenzo[a,h]anthracene derivatives can be achieved via metal-catalyzed cyclization reactions. | Provides pathways to create standards for analytical and toxicological research. | beilstein-journals.orgnih.gov |

Research Gaps and Future Directions for DIBENZ(a,h)ANTHRACENE, 5-METHOXY-

Despite the recognized importance of substituted PAHs, significant research gaps exist, particularly for specific isomers like DIBENZ(a,h)ANTHRACENE, 5-METHOXY-. The scientific literature on this exact compound is sparse, necessitating extrapolation from the broader challenges in the field of substituted PACs.

Key Research Gaps:

Analytical Standards and Quantification: A major challenge in the environmental analysis of substituted PACs is the lack of commercially available authentic standards for the vast number of possible isomers. nih.gov Without a standard for 5-methoxy-dibenz(a,h)anthracene, its accurate identification and quantification in environmental samples are extremely difficult. This impedes efforts to determine its prevalence, persistence, and potential for human exposure. Future research should focus on the targeted synthesis of this and other derivatives to serve as analytical standards. nih.govbeilstein-journals.org

Toxicological Profiling: While it is known that substituted PAHs can be biologically active, the specific toxicological profile of 5-methoxy-dibenz(a,h)anthracene is largely uncharacterized. nih.gov Comprehensive studies are needed to determine its carcinogenic potential, mutagenicity, and ability to act as an endocrine disruptor. Such research would clarify whether the addition of a methoxy group at the 5-position enhances or diminishes the known toxicity of the dibenz(a,h)anthracene core.

Environmental Occurrence and Fate: There is a lack of data on the occurrence, sources, and environmental fate of 5-methoxy-dibenz(a,h)anthracene. Research is required to understand its formation pathways, whether through direct emission from combustion sources or through atmospheric transformation of the parent PAH. nih.gov Furthermore, its transport and degradation processes in soil, water, and air are unknown, creating uncertainty in environmental risk models. researchgate.net

Synthesis Methods: While general synthetic strategies for producing dibenzo[a,h]anthracene derivatives exist, beilstein-journals.orgnih.gov optimized, high-yield methods for the regioselective synthesis of 5-methoxy-dibenz(a,h)anthracene are likely not established. Developing such methods is a critical first step to enable the production of sufficient quantities for toxicological studies and for use as a certified reference material in analytical chemistry.

Future research efforts should be directed at addressing these gaps. A multi-pronged approach involving synthetic organic chemistry, analytical chemistry, toxicology, and environmental science is necessary to fully elucidate the properties and environmental significance of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- and other substituted PAHs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63019-72-7 |

|---|---|

Molecular Formula |

C23H16O |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

5-methoxynaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C23H16O/c1-24-23-14-17-13-21-16(11-10-15-6-2-3-7-18(15)21)12-22(17)19-8-4-5-9-20(19)23/h2-14H,1H3 |

InChI Key |

PVUUUZXPFRYKEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Dibenz A,h Anthracene, 5 Methoxy

Enzymatic O-Demethylation of Methoxy-PAHs

The removal of a methyl group from a methoxy (B1213986) substituent, known as O-demethylation, is a significant initial step in the metabolism of many methoxy-substituted aromatic compounds. wikipedia.orgnih.gov This process converts the methoxy group into a hydroxyl group, increasing the polarity of the molecule and facilitating further metabolism and excretion. wikipedia.org In the context of 5-methoxy-dibenz(a,h)anthracene, this reaction is a pivotal gateway to the formation of phenolic derivatives.

The enzymatic O-demethylation of methoxy-PAHs is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These enzymes are central to the Phase I metabolism of a vast array of foreign compounds. Specifically, CYP1A1 and CYP1B1 are well-established as the principal enzymes involved in the oxidation of PAHs. While their direct role in the O-demethylation of 5-methoxy-DBA is inferred, their known affinity for the PAH structure suggests they are primary candidates.

The mechanism of O-demethylation by CYPs involves an oxidative attack on the methyl group of the methoxy ether. wikipedia.org This process leads to the formation of an unstable intermediate that spontaneously decomposes, releasing formaldehyde (B43269) and leaving a hydroxyl group on the aromatic ring. wikipedia.org Studies on other methoxylated compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have shown that specific CYP isozymes, like CYP2D6, are responsible for O-demethylation to produce the active metabolite bufotenine. wikipedia.orgnih.gov This highlights the capacity of the CYP system to perform this key biotransformation.

The direct product of O-demethylation of 5-methoxy-dibenz(a,h)anthracene is 5-hydroxy-dibenz(a,h)anthracene. The formation of phenolic metabolites is a common outcome in the metabolism of PAHs. Research on the metabolism of 5,6-epoxy-5,6-dihydrodibenzanthracene, an epoxide at the K-region of DBA, showed its conversion to a phenol (B47542) that was identified as probably being 5-hydroxydibenzanthracene. nih.gov This finding supports the metabolic formation of a hydroxyl group at the 5-position of the dibenz(a,h)anthracene structure, which would be the primary metabolite resulting from the O-demethylation of its 5-methoxy precursor.

Phase I Metabolism: Hydroxylation and Epoxidation Pathways

Following, or in parallel with, O-demethylation, the core structure of dibenz(a,h)anthracene undergoes extensive Phase I metabolism. These pathways, primarily involving hydroxylation and epoxidation, are responsible for creating the reactive intermediates linked to the genotoxicity of many PAHs. nih.govmedchemexpress.com The metabolism of the parent compound, DBA, has been studied in detail, revealing the formation of numerous metabolites through attacks at different positions on the aromatic ring system. nih.govnih.gov

The "K-region" of a PAH is a phenanthrene-like bond characterized by high electron density, making it susceptible to enzymatic attack. In dibenz(a,h)anthracene, the 5,6-bond represents a K-region. nih.govnih.gov Metabolism at this site proceeds through the formation of a K-region epoxide, specifically dibenz(a,h)anthracene-5,6-oxide. nih.govnih.gov

This epoxide is a reactive intermediate that can bind to cellular macromolecules. nih.gov However, it is also a substrate for the enzyme epoxide hydrolase, which catalyzes the addition of water to form the corresponding trans-5,6-dihydrodiol. nih.gov The formation of 5,6-dihydro-5,6-dihydroxydibenzanthracene is a known metabolic pathway for DBA. nih.govnih.gov

The "bay-region" theory of PAH carcinogenesis posits that the ultimate carcinogenic metabolites are diol-epoxides where the epoxide ring forms part of a sterically hindered bay region. nih.govresearchgate.net For dibenz(a,h)anthracene, metabolism leading to a bay-region diol-epoxide is considered a critical activation pathway. This multi-step process begins with CYP-mediated epoxidation at a non-K-region, such as the 3,4-bond, to form an arene oxide.

This epoxide is then hydrated by epoxide hydrolase to yield a non-K-region dihydrodiol, predominantly the trans-3,4-dihydrodiol. nih.govnih.gov This trans-3,4-dihydrodiol is a major metabolite of DBA and serves as a substrate for a second round of epoxidation by CYP enzymes, which forms a diol-epoxide, the ultimate reactive species that can form adducts with DNA. nih.govnih.gov

The enzymatic reactions involved in PAH metabolism are often highly stereoselective, resulting in the preferential formation of specific enantiomers of chiral metabolites. The metabolism of dibenz(a,h)anthracene by rat liver microsomes demonstrates this principle clearly. nih.gov

The formation of the trans-1,2-, -3,4-, and -5,6-dihydrodiols is highly enriched in their (R,R)-enantiomers. nih.gov This stereoselectivity is the result of two sequential enzymatic steps: a stereoselective epoxidation of the initial DBA molecule by cytochrome P450, followed by a regioselective hydration of the resulting epoxide by microsomal epoxide hydrolase. nih.gov Interestingly, the mutagenicity of the dihydrodiol enantiomers can differ significantly. For instance, while the (S,S)-enantiomers of the trans-1,2- and -5,6-dihydrodiols are more mutagenic, it is the (R,R)-enantiomer of the trans-3,4-dihydrodiol that leads to the most potent mutagens, highlighting the crucial role of both regio- and stereoselectivity in determining the ultimate biological activity of dibenz(a,h)anthracene. nih.govnih.gov

Data Tables

Table 1: Key Metabolites of Dibenz(a,h)anthracene

| Metabolite Class | Specific Metabolites Identified | Metabolic Region | Reference |

| Phenols | 3-hydroxydibenzanthracene, 4-hydroxydibenzanthracene, 5-hydroxydibenzanthracene | - | nih.gov |

| Dihydrodiols | trans-1,2-dihydro-1,2-dihydroxydibenzanthracene | Non-K-Region | nih.gov |

| trans-3,4-dihydro-3,4-dihydroxydibenzanthracene | Bay-Region Precursor | nih.govnih.gov | |

| trans-5,6-dihydro-5,6-dihydroxydibenzanthracene | K-Region | nih.govnih.gov | |

| Bis-diols | 3,4:10,11-bis-diol | - | nih.gov |

| Hexols | 1,2,3,4,8,9-hexol, 1,2,3,4,10,11-hexol | - | nih.gov |

| Tetrols | 1,2,3,4-tetrol (from 3,4-diol) | - | nih.gov |

Table 2: Enzymes Involved in Dibenz(a,h)anthracene Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism | Reference |

| Cytochrome P450 | CYP1A1, CYP1B1, P-450c | O-Demethylation, Epoxidation (K- and Bay-Region), Oxidation | nih.govnih.gov |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase | Hydration of epoxides to form dihydrodiols | nih.gov |

Phase II Metabolism: Conjugation Reactions for Excretion

Following Phase I metabolism, which typically introduces or exposes functional groups like hydroxyl moieties, the resulting metabolites of 5-methoxy-dibenz(a,h)anthracene would undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary Phase II pathways for PAHs and their derivatives are glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.commdpi.comupol.cz

Glucuronidation: This is a major detoxification pathway for hydroxylated metabolites of PAHs. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz In the case of 5-methoxy-dibenz(a,h)anthracene, Phase I metabolism would likely lead to the formation of phenolic and dihydrodiol metabolites. These hydroxylated products can then serve as substrates for UGTs, which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group. For instance, studies on the parent compound, dibenz[a,j]anthracene (B1218775), have shown that its 3,4- and 5,6-dihydrodiols are excreted as glucuronide conjugates. nih.gov It is highly probable that the hydroxylated metabolites of 5-methoxy-dibenz(a,h)anthracene would follow a similar pathway.

Sulfation: This process involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate, a reaction catalyzed by sulfotransferases (SULTs). drughunter.comupol.cz Phenolic metabolites of 5-methoxy-dibenz(a,h)anthracene are likely candidates for sulfation. This conjugation further increases the polarity of the metabolites, preparing them for elimination. Research on a related compound, 7,12-dihydroxymethylbenz[a]anthracene, has demonstrated that sulfation can be a critical step leading to glutathione conjugation. nih.gov

Glutathione Conjugation: Mediated by glutathione S-transferases (GSTs), this pathway involves the conjugation of the tripeptide glutathione (GSH) with electrophilic metabolites. drughunter.commdpi.com For many PAHs, the ultimate carcinogenic species are diol epoxides formed during Phase I metabolism. Glutathione conjugation is a key detoxification mechanism for these reactive intermediates. Rat liver cytosol has been shown to catalyze the conjugation of GSH with bay-region diol-epoxides of several PAHs, including derivatives of benz[a]anthracene. nih.gov It is plausible that electrophilic metabolites of 5-methoxy-dibenz(a,h)anthracene would also be detoxified via this pathway. Studies with the parent compound, dibenz(a,h)anthracene, have shown the formation of a glutathione conjugate, likely S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione, from its 5,6-epoxy-5,6-dihydro derivative in rat liver homogenates. nih.govnih.gov

| Conjugation Reaction | Enzyme Family | Probable Substrates (Metabolites of 5-methoxy-dibenz(a,h)anthracene) | Outcome |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Dihydrodiols, Phenolic metabolites | Increased water solubility for excretion |

| Sulfation | Sulfotransferases (SULTs) | Phenolic metabolites | Increased polarity, potential for further conjugation |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Diol epoxides, other electrophilic metabolites | Detoxification of reactive intermediates |

In Vitro and Ex Vivo Metabolic Profiling Studies

The metabolic profile of a compound can be extensively studied using in vitro and ex vivo models, which provide a controlled environment to investigate biotransformation pathways.

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly cytochrome P450s, as well as some Phase II enzymes like UGTs. nih.govnih.govnih.govnih.govnih.govnih.gov Studies using rat liver microsomes have been instrumental in elucidating the metabolism of the parent compound, dibenz(a,h)anthracene. These studies have shown that DBA is metabolized to various products, including the 3,4:10,11-bis-diol and related hexols. nih.gov Furthermore, the metabolic activation of DBA to DNA-binding species has been demonstrated in vitro using rat liver microsomes. nih.gov It is anticipated that incubations of 5-methoxy-dibenz(a,h)anthracene with liver microsomes would yield a range of hydroxylated and demethylated metabolites, which could be further analyzed for conjugation.

Cell Culture Models: Primary cell cultures, such as mouse keratinocytes, provide a more complete cellular environment, containing both Phase I and Phase II enzymes. nih.gov Studies with primary cultures of mouse keratinocytes have been used to compare the metabolism of dibenz[a,j]anthracene and its 7-methyl derivative. These studies revealed differences in the formation and conjugation of dihydrodiol metabolites, with the parent compound's dihydrodiols being excreted as glucuronides, a pathway not observed for the methylated derivative. nih.gov The use of cell culture models for 5-methoxy-dibenz(a,h)anthracene would be invaluable in understanding the interplay between Phase I and Phase II metabolism and identifying the full spectrum of its metabolites in an intact cellular system. Recent metabolomics studies on rats exposed to dibenz[a,h]anthracene (B1670416) have identified disruptions in key metabolic pathways, highlighting the systemic effects of PAH exposure. frigidzonemedicine.com.cnresearchgate.net

| Model System | Key Enzymes Present | Expected Metabolic Reactions for 5-methoxy-dibenz(a,h)anthracene | Research Findings on Related Compounds |

| Liver Microsomes | Cytochrome P450s, UGTs | Hydroxylation, O-demethylation, initial glucuronidation | DBA is metabolized to bis-diols and hexols. nih.gov |

| Cell Culture Models | Full complement of Phase I and II enzymes | Hydroxylation, O-demethylation, glucuronidation, sulfation, glutathione conjugation | Differences in dihydrodiol glucuronidation observed between dibenz[a,j]anthracene and its 7-methyl derivative. nih.gov |

Comparative Metabolism of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- with Parent Compound and Other Derivatives

The presence of a methoxy group at the 5-position of dibenz(a,h)anthracene is expected to significantly influence its metabolic profile compared to the parent compound.

Comparison with Dibenz(a,h)anthracene: The parent compound, DBA, is known to be metabolized at various positions, leading to the formation of several dihydrodiols, including the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.govnih.gov The 3,4-diol is a precursor to a bay-region diol epoxide, which is a highly reactive and carcinogenic metabolite. nih.gov The 5-methoxy group in 5-methoxy-dibenz(a,h)anthracene can influence metabolism in several ways:

Steric Hindrance: The methoxy group might sterically hinder the enzymatic attack at the adjacent 5,6-double bond, potentially reducing the formation of the 5,6-dihydrodiol.

Electronic Effects: The electron-donating nature of the methoxy group can alter the electronic properties of the aromatic system, potentially influencing the regioselectivity of cytochrome P450-mediated oxidation at other sites.

O-Demethylation: A primary metabolic pathway for the methoxy group itself is O-demethylation, which would yield a 5-hydroxy-dibenz(a,h)anthracene metabolite. This phenolic metabolite would then be a prime substrate for Phase II conjugation reactions, particularly glucuronidation and sulfation. A study on a different methoxy-containing compound, 5-Methoxy-N,N-diallyltryptamine, identified O-demethylation followed by glucuronidation and sulfonation as key metabolic pathways. nih.gov

Comparison with Other Derivatives: The metabolism of other substituted PAHs provides further insight. For example, a comparative study of dibenz[a,j]anthracene and its 7-methyl derivative in mouse keratinocytes showed that the methyl group altered the metabolic profile, leading to a higher proportion of the 3,4-dihydrodiol and a lack of glucuronide excretion compared to the parent compound. nih.gov This highlights how a single substituent can redirect metabolic pathways. Therefore, it is reasonable to hypothesize that the 5-methoxy group in 5-methoxy-dibenz(a,h)anthracene would similarly lead to a unique metabolic profile distinct from both the parent DBA and other alkylated derivatives.

| Compound | Key Metabolic Features | Potential Influence of Substitution |

| Dibenz(a,h)anthracene (Parent Compound) | Formation of multiple dihydrodiols (1,2-, 3,4-, 5,6-). nih.govnih.gov The 3,4-diol is a precursor to a carcinogenic bay-region diol epoxide. nih.gov | - |

| 5-Methoxy-dibenz(a,h)anthracene | Likely O-demethylation to a 5-hydroxy metabolite. Potential alteration of dihydrodiol formation due to steric and electronic effects. | Methoxy group introduces a new site for metabolism and can influence the regioselectivity of oxidation. |

| 7-Methyldibenz[a,j]anthracene | Increased formation of the 3,4-dihydrodiol and lack of glucuronide excretion compared to the parent dibenz[a,j]anthracene. nih.gov | Methyl group alters the balance of metabolic pathways. |

Molecular Mechanisms of Biological Interaction and Effects

DNA Adduct Formation by Reactive Metabolites

Covalent binding to DNA is a critical initiating event in the carcinogenicity of many PAHs. This process typically involves the enzymatic conversion of the parent compound into highly reactive electrophilic metabolites.

For the parent compound, dibenz(a,h)anthracene, metabolic activation by liver microsomes leads to the formation of DNA adducts. nih.gov In vitro studies with calf thymus DNA have shown that bay region diol-epoxide-DNA adducts constitute a significant portion of the total adducts formed. nih.gov Specifically, anti-bay region diol-epoxide-deoxyguanosine adducts and syn-diol-epoxide-derived deoxyguanosine adducts have been identified. nih.gov The primary adduct has been characterized as arising from the reaction of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene with deoxyguanosine. nih.gov In mouse embryo fibroblasts, treatment with DBA resulted in the formation of eleven distinct DNA adducts. nih.gov While the specific structures of DNA adducts formed from 5-methoxy-dibenz(a,h)anthracene have not been reported, it is plausible that a methoxy (B1213986) group at the 5-position could influence the regioselectivity of metabolic activation and the subsequent profile of DNA adducts.

An alternative pathway to DNA damage involves the formation of radical cations through one-electron oxidation. nih.gov These reactive intermediates can then interact with DNA. However, studies on the parent compound, DBA, have suggested that the formation of radical cations is not a major metabolic pathway and that its carcinogenicity is likely independent of this mechanism. nih.gov The influence of a 5-methoxy substituent on the propensity of dibenz(a,h)anthracene to form radical cations has not been experimentally determined.

The diol-epoxide pathway is a well-established mechanism of activation for many carcinogenic PAHs. researchgate.netresearchgate.net For dibenz(a,h)anthracene, metabolism proceeds through the formation of dihydrodiols, such as trans-3,4-dihydroxy-3,4-dihydro-DBA (DBA-3,4-diol). nih.govnih.gov This intermediate is then further metabolized to a highly reactive bay-region diol-epoxide, which can covalently bind to DNA. nih.govresearchgate.net There is also evidence for the formation of a bis-diol-epoxide, which may be a major pathway for DNA binding in mouse skin. nih.gov The presence of a methoxy group at the 5-position could potentially alter the rate and course of these metabolic steps, thereby affecting the ultimate formation of reactive diol-epoxides.

Interaction with Cellular Macromolecules Beyond DNA (e.g., Proteins, RNA)

Reactive metabolites of PAHs are not limited to interacting with DNA; they can also form covalent adducts with other cellular macromolecules such as proteins and RNA. nih.gov Studies on the K-region epoxides of dibenz(a,h)anthracene have demonstrated their ability to interact with both nucleic acids and histones. nih.gov Furthermore, metabolites of DBA can conjugate with glutathione (B108866), a key cellular antioxidant, which is a detoxification pathway. nih.govnih.gov It is conceivable that reactive metabolites of 5-methoxy-dibenz(a,h)anthracene could similarly interact with a range of cellular proteins and RNA, potentially altering their function. However, specific studies on these interactions are currently lacking.

Modulation of Gene Expression and Signaling Pathways

PAHs can exert biological effects by modulating gene expression through interaction with specific cellular receptors and signaling pathways.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many xenobiotics, including PAHs. nih.gov Upon binding to a ligand, the AhR translocates to the nucleus and induces the expression of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s. nih.gov Dibenz(a,h)anthracene is a known activator of the AhR. nih.gov The introduction of a methoxy group can influence the AhR-binding affinity of a compound, as has been observed with other methoxylated aromatic compounds like certain flavonoids. nih.gov Therefore, it is plausible that 5-methoxy-dibenz(a,h)anthracene acts as an AhR agonist, thereby influencing its own metabolism and inducing a broader transcriptional response. The specific potency of 5-methoxy-dibenz(a,h)anthracene as an AhR agonist has yet to be reported.

Induction of Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1, CYP1B1)

The induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, is a hallmark of exposure to polycyclic aromatic hydrocarbons. This process is primarily mediated by the aryl hydrocarbon receptor (AhR).

Upon entering a cell, PAHs can bind to the AhR, a ligand-activated transcription factor. This binding event causes the AhR to translocate from the cytoplasm into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to an increased production of the corresponding enzymes.

The primary enzymes induced through this pathway are CYP1A1 and CYP1B1. These enzymes are involved in the initial phase of metabolizing foreign compounds, including PAHs themselves. While this metabolic process is a detoxification mechanism, it can also lead to the formation of more reactive and toxic metabolites.

For 5-methoxy-dibenz(a,h)anthracene, it is anticipated that the molecule would act as an agonist for the AhR, similar to its parent compound. The presence of the methoxy group may influence the affinity of the compound for the AhR and, consequently, the extent of CYP1A1 and CYP1B1 induction. The precise impact of the methoxy group at the 5-position on the potency of AhR activation and subsequent enzyme induction for dibenz(a,h)anthracene has not been specifically documented in available studies. However, research on other methoxy-PAHs has shown that the position of the methoxy group can significantly alter their biological activity, including their ability to induce CYP enzymes.

Table 1: Key Proteins in the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

| Protein | Function | Role in Response to 5-Methoxy-dibenz(a,h)anthracene (Anticipated) |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor that regulates the expression of xenobiotic-metabolizing enzymes. | Binds to 5-methoxy-dibenz(a,h)anthracene, initiating the signaling cascade. |

| AhR Nuclear Translocator (ARNT) | Dimerization partner for the AhR, necessary for binding to DNA. | Forms a complex with the activated AhR in the nucleus. |

| Cytochrome P450 1A1 (CYP1A1) | A key enzyme in the metabolism of PAHs, primarily found in extrahepatic tissues. | Expression is induced by the AhR-ARNT complex, leading to the metabolism of 5-methoxy-dibenz(a,h)anthracene. |

| Cytochrome P450 1B1 (CYP1B1) | Another critical enzyme in PAH metabolism, with significant expression in various tissues. | Expression is induced by the AhR-ARNT complex, contributing to the metabolic activation or detoxification of 5-methoxy-dibenz(a,h)anthracene. |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Mechanisms

The metabolism of PAHs is a significant source of reactive oxygen species (ROS), leading to oxidative stress within the cell. This is a critical mechanism contributing to their toxic and carcinogenic effects.

The generation of ROS can occur through several mechanisms related to PAH metabolism:

Enzymatic "Futile Cycling": The CYP enzymes, particularly CYP1A1 and CYP1B1, that are induced by PAHs can enter a "futile cycling" process. During the metabolic conversion of the PAH, the catalytic cycle of the CYP enzyme can become uncoupled. This uncoupling leads to the incomplete reduction of molecular oxygen and the release of superoxide (B77818) anion radicals (O₂⁻•).

Redox Cycling of Metabolites: The metabolism of dibenz(a,h)anthracene can produce quinone-type metabolites. These quinones can undergo redox cycling, a process where they are repeatedly reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to semiquinone radicals. These semiquinones can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anions. This continuous cycle generates a significant amount of ROS.

Mitochondrial Dysfunction: PAHs and their metabolites can interfere with the mitochondrial electron transport chain, leading to an increase in the leakage of electrons and the subsequent formation of superoxide radicals.

The overproduction of ROS can overwhelm the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione peroxidase), resulting in oxidative stress. This state of imbalance leads to damage to cellular macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA (oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine or 8-oxodG).

For 5-methoxy-dibenz(a,h)anthracene, it is plausible that its metabolism via the induced CYP1A1 and CYP1B1 enzymes would also lead to the formation of metabolites capable of redox cycling and ROS generation. The methoxy group could influence the rate and pathway of metabolism, potentially affecting the types and quantities of reactive metabolites formed and, consequently, the extent of oxidative stress induced.

Table 2: Key Species and Processes in PAH-Induced Oxidative Stress

| Species/Process | Description | Anticipated Role in 5-Methoxy-dibenz(a,h)anthracene Toxicity |

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen, such as superoxide anion (O₂⁻•) and hydroxyl radical (•OH). | Generated during the metabolism of 5-methoxy-dibenz(a,h)anthracene. |

| Oxidative Stress | An imbalance between the production of ROS and the ability of the body to counteract their harmful effects. | A likely consequence of exposure to and metabolism of 5-methoxy-dibenz(a,h)anthracene. |

| Lipid Peroxidation | The oxidative degradation of lipids, leading to cell membrane damage. | Can be initiated by ROS generated from 5-methoxy-dibenz(a,h)anthracene metabolism. |

| Oxidative DNA Damage | Damage to DNA caused by ROS, leading to mutations. | A potential outcome of the oxidative stress induced by 5-methoxy-dibenz(a,h)anthracene. |

Genotoxicity and Carcinogenesis Mechanisms in Model Systems

In Vitro Genotoxicity Assays: Mechanistic Insights.nih.govmdpi.comnih.govsgul.ac.uk

In vitro genotoxicity assays are crucial for identifying the potential of chemical substances to cause genetic damage. These tests provide a foundational understanding of a compound's mutagenic and carcinogenic capabilities by examining its effects on bacterial and mammalian cells in a controlled laboratory setting. nih.govsgul.ac.uk For polycyclic aromatic hydrocarbons (PAHs) like dibenz(a,h)anthracene and its derivatives, these assays are instrumental in elucidating the metabolic activation pathways that lead to the formation of reactive intermediates capable of binding to DNA and inducing mutations. researchgate.net

The Salmonella typhimurium Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. youtube.comnih.govyoutube.com The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. youtube.comyoutube.com The principle of the assay is to detect whether a chemical can induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium. youtube.comyoutube.com

Table 1: Bacterial Mutagenicity of Dibenz[a,c]anthracene (B33276) Derivatives in Salmonella typhimurium TA100 This table is based on data for a related compound and is for illustrative purposes.

| Compound | Relative Mutagenic Activity |

|---|---|

| Dibenz[a,c]anthracene (DB[a,c]A) | +++ |

| DB[a,c]A-10,11-diol | ++ |

| 2-hydroxyDB[a,c]A | +++++ |

| 3-hydroxyDB[a,c]A | +++++ |

| 4-hydroxyDB[a,c]A | ++++ |

Data derived from a study on dibenz[a,c]anthracene and its derivatives. nih.gov

Mammalian cell-based assays provide a more complex and biologically relevant system for evaluating genotoxicity than bacterial tests. nih.gov Assays such as the comet assay, micronucleus test, and sister chromatid exchange (SCE) assay are commonly employed to detect different forms of DNA damage and chromosomal aberrations. nih.govmdpi.com The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. mdpi.com The micronucleus test identifies small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division, indicating clastogenic or aneugenic events. mdpi.comnih.gov The SCE assay detects the exchange of genetic material between sister chromatids, which can be induced by DNA-damaging agents. nih.gov

Table 2: Genotoxicity Endpoints in Mammalian Cell Assays

| Assay | Endpoint Measured | Relevance |

|---|---|---|

| Comet Assay | DNA strand breaks | General indicator of DNA damage mdpi.com |

| Micronucleus Test | Chromosome breakage and loss | Clastogenicity and aneugenicity mdpi.comnih.gov |

| Sister Chromatid Exchange | Reciprocal exchanges of DNA between sister chromatids | DNA damage and repair nih.gov |

Cell transformation assays are in vitro models that assess the potential of a chemical to induce neoplastic-like changes in cultured cells. These assays bridge the gap between short-term genotoxicity tests and long-term animal carcinogenicity studies. A commonly used model is the C3H10T1/2 mouse embryo fibroblast cell line. nih.gov Treatment of these cells with carcinogens can lead to the formation of morphologically transformed foci, which exhibit a loss of contact inhibition and altered growth patterns, characteristics of tumor cells. nih.gov

Research on dibenz(a,h)anthracene (DBA) has shown that it can induce morphological transformation in C3H10T1/2 cells. nih.gov Furthermore, studies on its metabolites have provided insights into the active intermediates. For instance, the DBA-3,4-diol-1,2-oxide was found to be a potent transforming agent, significantly more active than the parent compound or the DBA-3,4-diol. nih.gov This indicates that the diol-epoxide pathway is a major route for the metabolic activation of DBA to a carcinogenic form. researchgate.netnih.gov The formation of these transformed foci is often correlated with the presence of specific DNA adducts. nih.gov Given that 5-methoxy-dibenz(a,h)anthracene is a derivative of DBA, it is plausible that it could also induce morphological transformation, with its potency being dependent on its metabolic conversion to reactive species that can initiate the transformation process.

Carcinogenesis in Animal Models: Mechanistic Understanding.nih.govscispace.com

Animal models are indispensable for studying the complex, multi-stage process of carcinogenesis in a whole-organism context. scispace.comnih.gov These models allow for the investigation of tumor initiation, promotion, and progression, providing a more comprehensive understanding of a chemical's carcinogenic potential than in vitro assays alone. nih.govnih.gov

Skin painting assays in mice are a classic model for studying chemical carcinogenesis. nih.govnih.gov These studies typically involve a two-stage protocol: an initiation stage where a single, sub-carcinogenic dose of a suspected carcinogen is applied, followed by repeated applications of a tumor promoter. nih.gov This model allows for the distinction between compounds that act as initiators (causing irreversible genetic damage) and those that act as promoters (stimulating the clonal expansion of initiated cells). nih.gov

Dibenz(a,h)anthracene is a well-established tumor initiator in mouse skin. nih.govnih.gov Studies on related compounds, such as dibenz[a,c]anthracene, have shown that certain dihydrodiol metabolites are more potent tumor initiators than the parent hydrocarbon. nih.gov This further supports the concept that metabolic activation is a prerequisite for the carcinogenic activity of these PAHs. While specific tumor initiation and promotion data for 5-methoxy-dibenz(a,h)anthracene were not found, based on the activity of its parent compound, it is expected to possess tumor-initiating properties. The extent of this activity would be influenced by how the methoxy (B1213986) group affects its metabolic activation to the ultimate carcinogenic form.

Table 3: Tumor-Initiating Activity of Dibenz[a,c]anthracene and its Dihydrodiols on Mouse Skin This table is based on data for a related compound and is for illustrative purposes.

| Compound | Tumor-Initiating Activity |

|---|---|

| Dibenz[a,c]anthracene (DBA) | Active |

| trans-1,2-dihydrodiol of DBA | More active than DBA |

| trans-3,4-dihydrodiol of DBA | Less active than DBA |

| trans-10,11-dihydrodiol of DBA | More active than DBA |

Data derived from a study on the tumor-initiating activities of dibenz[a,c]anthracene dihydrodiols. nih.gov

A key aspect of understanding the mechanism of chemical carcinogenesis is to establish a link between the metabolic fate of a compound, the formation of DNA adducts, and the ultimate development of tumors. The metabolic activation of dibenz(a,h)anthracene is known to proceed through the formation of dihydrodiols, which are then further epoxidized to form highly reactive diol-epoxides. researchgate.netnih.gov These diol-epoxides can covalently bind to DNA, forming adducts that, if not repaired, can lead to mutations during DNA replication and initiate the carcinogenic process. nih.gov

Studies with C3H10T1/2 cells have shown a clear correlation between the profile of DNA adducts formed by dibenz(a,h)anthracene and its metabolites and their ability to induce morphological transformation. nih.gov The major adducts formed from the parent compound were also observed in cells treated with the highly transforming DBA-3,4-diol-1,2-oxide, confirming the role of this diol-epoxide in the genotoxic and transforming activity of dibenz(a,h)anthracene. nih.gov For 5-methoxy-dibenz(a,h)anthracene, a similar mechanistic pathway is anticipated. The presence and position of the methoxy group would likely alter the regioselectivity of the metabolic enzymes, leading to a unique profile of metabolites and DNA adducts. The tumorigenic response would then be directly related to the formation and persistence of the specific DNA adducts that are most efficient at inducing oncogenic mutations.

Influence of Genetic Background and Enzyme Induction on Carcinogenic Response

The carcinogenic response to polycyclic aromatic hydrocarbons (PAHs), including dibenz(a,h)anthracene and its derivatives, is significantly modulated by the genetic makeup of the individual and the induction of metabolic enzymes. These factors control the delicate balance between the bioactivation of PAHs into carcinogenic metabolites and their detoxification.

Genetic polymorphisms in the genes encoding metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, play a pivotal role in determining an individual's susceptibility to PAH-induced carcinogenesis. nih.govnih.gov The CYP1A1, CYP1A2, and CYP1B1 enzymes are central to the metabolic activation of PAHs. nih.govnih.govpreprints.org Variations in the genes for these enzymes can lead to differences in their expression levels and catalytic activities, thereby altering the rate at which procarcinogenic PAHs are converted into their ultimate carcinogenic forms, such as diol-epoxides. nih.govnih.gov For instance, certain polymorphisms in CYP1A1 have been associated with an increased risk of lung cancer in smokers, who are exposed to high levels of PAHs. nih.gov Similarly, genetic variations in phase II enzymes, such as glutathione (B108866) S-transferases (GSTs), which are involved in the detoxification of PAH metabolites, also contribute to individual susceptibility. nih.gov

Animal models have been instrumental in demonstrating the influence of genetic background on carcinogenic response. Studies using knockout mice, particularly those lacking functional Cyp1a1 or Cyp1b1 genes, have shown a decreased rate of tumor formation when exposed to PAHs like 7,12-dimethylbenz[a]anthracene (B13559) and dibenzo[a,l]pyrene, highlighting the critical role of these enzymes in carcinogenesis. nih.gov Furthermore, research in different mouse strains has revealed varying susceptibility to PAH-induced tumors, which is linked to their genetic diversity in metabolic and DNA repair genes. nih.gov

While no specific studies have been conducted on the influence of genetic background and enzyme induction on the carcinogenic response to DIBENZ(a,h)ANTHRACENE, 5-METHOXY- , it is reasonable to infer that similar mechanisms would be at play. The metabolism of this compound, likely initiated by O-demethylation to 5-hydroxy-dibenz(a,h)anthracene, would be subject to the same enzymatic machinery and regulatory pathways as its parent compound. Therefore, genetic polymorphisms in CYP and GST genes, as well as induction of these enzymes, would be expected to significantly influence its carcinogenic potential.

Table 1: Influence of Genetic Factors and Enzyme Induction on PAH Carcinogenesis

| Factor | Influence on Carcinogenesis | Key Genes/Enzymes Involved | Model System Findings |

| Genetic Polymorphisms | Modulates individual susceptibility by altering the balance between bioactivation and detoxification. nih.gov | CYP1A1, CYP1B1, GSTM1, GSTT1 nih.govnih.gov | Varying tumor susceptibility in different mouse strains exposed to PAHs. nih.gov |

| Enzyme Induction | Can enhance both detoxification and bioactivation, with the net effect depending on the specific PAH and tissue. mdpi.com | CYP1A1, CYP1B1 (induced via AhR) nih.govnih.gov | Knockout mice lacking Cyp1a1 or Cyp1b1 show reduced tumor formation from PAHs. nih.gov |

Role of the 5-Methoxy Group in Modulating Genotoxic and Carcinogenic Potency

The presence of a methoxy group at the 5-position of the dibenz(a,h)anthracene molecule is expected to significantly alter its genotoxic and carcinogenic properties compared to the parent compound. While direct comparative studies on the carcinogenicity of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- are not available in the reviewed literature, the influence of substituents on PAH activity is a well-established principle in chemical carcinogenesis.

The metabolic pathway of dibenz(a,h)anthracene involves hydroxylation at various positions, including the formation of 5,6-epoxy-5,6-dihydrodibenzanthracene, which can be converted to 5-hydroxydibenzanthracene. nih.govnih.gov The 5-methoxy derivative could be a subsequent metabolite formed by the methylation of this hydroxyl group, or it could be metabolized itself through O-demethylation back to the hydroxylated form. This metabolic interplay is crucial as hydroxylated PAHs can have different biological activities than their parent compounds, sometimes being more, and other times less, potent.

The introduction of a methoxy group can influence the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with metabolic enzymes and the AHR. researchgate.net This can alter the regioselectivity of metabolism, potentially favoring either detoxification or bioactivation pathways. For example, a methoxy group might direct metabolism away from the formation of the highly carcinogenic "bay-region" diol-epoxides, which are the ultimate carcinogenic metabolites of many PAHs, including dibenz(a,h)anthracene. researchgate.net Conversely, if the methoxy group is positioned in a way that enhances the formation or stability of these reactive intermediates, it could increase the carcinogenic potency.

Studies on other methoxy-substituted PAHs have shown varied effects on carcinogenicity. For some PAHs, methoxylation has been found to decrease their carcinogenic activity, while for others, it has little effect or can even enhance it. The specific position of the methoxy group is a critical determinant of its influence.

Without direct experimental data for DIBENZ(a,h)ANTHRACENE, 5-METHOXY- , its genotoxic and carcinogenic potential relative to dibenz(a,h)anthracene remains speculative. However, based on the known metabolism of the parent compound and the general principles of PAH carcinogenesis, the 5-methoxy group is undoubtedly a key modulator of its biological activity. Further research, including comparative tumorigenicity studies and detailed metabolic profiling, is necessary to definitively elucidate the role of the 5-methoxy group in the genotoxicity and carcinogenicity of this specific compound.

Table 2: Postulated Influence of the 5-Methoxy Group on Dibenz(a,h)anthracene Properties

| Property | Parent Compound: Dibenz(a,h)anthracene | 5-Methoxy-dibenz(a,h)anthracene (Inferred) | Rationale for Inferred Influence |

| Metabolic Activation | Metabolized to a highly carcinogenic "bay-region" diol-epoxide. researchgate.net | May alter the metabolic pathway, potentially affecting the rate of diol-epoxide formation. | The methoxy group can influence enzyme-substrate interactions and the electronic properties of the molecule. researchgate.net |

| Genotoxicity | Genotoxic, causing DNA mutations. wikipedia.org | Genotoxicity is likely altered; could be increased or decreased. | Dependent on whether the methoxy group promotes or hinders the formation of reactive metabolites. |

| Carcinogenicity | Classified as a probable human carcinogen (Group 2A). wikipedia.org | Carcinogenic potential is likely different from the parent compound. | The substituent can modify the interaction with biological targets and the overall toxicokinetic profile. |

Structure Activity Relationships Sar and Computational Studies

Influence of the 5-Methoxy Group on Molecular Reactivity and Electronic Structure

The introduction of a methoxy (B1213986) group at the 5-position of the dibenz(a,h)anthracene (DB[a,h]A) scaffold significantly alters its electronic properties and, consequently, its chemical reactivity and biological activity. This substitution introduces an electron-donating group, which can influence the electron density distribution across the polycyclic aromatic hydrocarbon (PAH) system, impacting the stability of reactive intermediates and the molecule's susceptibility to metabolic activation.

Quantum Chemical Calculations (e.g., DFT, GIAO-DFT) on Stability and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, stability, and reactivity of molecules like 5-methoxy-dibenz(a,h)anthracene. epstem.netresearchgate.net DFT methods, such as B3LYP, are employed to optimize the molecular geometry and calculate various electronic properties. epstem.netnih.gov

Studies on related polycyclic aromatic hydrocarbons demonstrate that DFT can be used to model bay-region anti-diol-epoxides (DEs) and their derived carbocations. researchgate.netmendeley.com The relative ease of carbocation formation from these diol epoxides is a key indicator of the tumorigenic potential of the parent PAH. researchgate.netmendeley.com For instance, the higher tumorigenic potential of DB[a,h]A and its methylated derivatives compared to dibenz[a,j]anthracene (B1218775) (DB[a,j]A) is reflected in the relative ease of carbocation formation from their respective diol epoxides. researchgate.netmendeley.com

Gauge-Independent Atomic Orbital (GIAO)-DFT calculations are specifically used to predict NMR chemical shifts, providing insights into the electronic environment of the nuclei within the molecule. nih.govrsc.org By comparing calculated and experimental NMR data, the accuracy of the computational model can be validated. nih.govresearchgate.net These calculations can help elucidate the impact of the 5-methoxy group on the electron density at different positions within the dibenz(a,h)anthracene ring system.

Modeling of Carbocation Formation and DNA Adduct Properties

The carcinogenicity of many PAHs, including dibenz(a,h)anthracene, is linked to their metabolic activation to diol epoxides, which can then form highly reactive carbocations that bind to DNA, forming DNA adducts. nih.govepa.govmedchemexpress.com This process is a critical step in the initiation of cancer. nih.gov

Computational modeling plays a crucial role in understanding the formation and properties of these carbocations and their subsequent DNA adducts. researchgate.netmendeley.com DFT calculations can be used to model the ring opening of anti-diol-epoxides to form benzylic carbocations and the subsequent quenching of these carbocations by a model nucleophile, simulating the formation of a covalent adduct with DNA. researchgate.net The stability of the carbocation is a key factor in determining the reactivity of the diol epoxide and, consequently, the carcinogenic potential of the parent PAH.

Studies on dibenz(a,h)anthracene have shown that it forms bay-region diol epoxide-DNA adducts. nih.gov The main bay-region adduct has been identified as a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov The presence of a 5-methoxy group would be expected to influence the electronic properties of the bay region, potentially affecting the stability of the carbocation and the stereochemistry of the resulting DNA adducts. The preference for anti stereochemistry in covalent adducts derived from DB[a,h]A has been observed to increase with greater steric crowding in the bay region. researchgate.netmendeley.com

Comparative Analysis of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- with Other Dibenz(a,h)anthracene Derivatives and Isomers

The biological activity of dibenz(a,h)anthracene and its derivatives is highly dependent on their molecular structure. ca.gov Comparative studies with other derivatives and isomers provide valuable insights into the structure-activity relationships of this class of compounds.

Dibenz(a,h)anthracene itself is a potent carcinogen, inducing tumors in various animal models. epa.govnih.govepa.gov Its carcinogenicity is attributed to its metabolic activation to reactive diol epoxides that form DNA adducts. medchemexpress.comnih.gov The position and nature of substituents on the dibenz(a,h)anthracene ring system can significantly modulate this activity. For example, methylation at certain positions can either enhance or decrease carcinogenic potential. researchgate.netmendeley.com

A comparative study of dibenz[a,h]anthracene (B1670416) with its aza analogues, dibenz[a,h]acridine (B14076) and dibenz[a,h]phenazine, showed that the tumorigenicity was proportional to their electron donation capacity. nih.gov Given that the 5-methoxy group is electron-donating, it is plausible that 5-methoxy-dibenz(a,h)anthracene would exhibit altered carcinogenic activity compared to the parent compound.

Furthermore, comparative studies between different isomers of dibenzanthracene, such as dibenz[a,h]anthracene and dibenz[a,j]anthracene, have revealed differences in their carcinogenic and metabolic profiles. ca.govnih.gov The higher tumorigenic potential of DB[a,h]A and its methylated derivatives compared to DB[a,j]A is linked to the greater ease of forming carbocations from their diol epoxides. researchgate.netmendeley.com The introduction of a methoxy group would likely create a unique metabolic and activity profile for 5-methoxy-dibenz(a,h)anthracene relative to these other isomers and derivatives.

Comparative Tumorigenicity of Dibenz(a,h)anthracene and a Related Compound

This table illustrates the differing tumorigenic responses observed in NMRI mice subjected to various experimental protocols with Dibenz[a,h]anthracene (DBA) and Picene (B1221364).

| Experimental Protocol | Dibenz[a,h]anthracene (DBA) Tumor Incidence | Picene Tumor Incidence |

|---|---|---|

| Single s.c. treatment in adult mice | 63.3% (fibrosarcomas) | 63.3% (fibrosarcomas) |

| Chronic epicutaneous application | 32% (papillomas) | 22% (papillomas) |

| Single s.c. treatment in newborn mice | 92.1% (lung adenomas) | 27.8% (lung adenomas) |

| Initiation-promotion (initiation with PAH) | 93% (papillomas) | No tumorigenic activity |

Data derived from a comparative study on the carcinogenicity of picene and dibenz[a,h]anthracene. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govrsc.org These models are valuable tools for predicting the toxicity and carcinogenicity of chemicals, including PAHs, and can help to reduce the need for extensive animal testing. nih.gov

For PAHs, QSAR models often use molecular descriptors that quantify various aspects of the molecule's structure, such as its shape, electronic properties, and topology. nih.gov These descriptors can include information indices, which are calculated based on the information content of the molecular graph. nih.gov

The development of QSAR models for the carcinogenicity of PAHs has been an active area of research. rsc.org These models can be used to predict the carcinogenic potential of untested PAHs, such as 5-methoxy-dibenz(a,h)anthracene, based on its calculated molecular descriptors. The accuracy of these predictions depends on the quality of the model and the diversity of the training set of compounds used to develop it. By examining various endpoints important to the process of carcinogenicity, a clearer understanding between the chemical composition and its toxicity can be achieved. nih.gov

Key Molecular Descriptors in QSAR Models for PAH Toxicity

This table highlights the types of molecular descriptors that have proven important in predicting the toxicity of Polycyclic Aromatic Hydrocarbons (PAHs) in various bioassays.

| Descriptor Type | Relevance to Toxicity Prediction |

|---|---|

| Shape-electronic | Important for predicting toxicity in bioassays related to carcinogenesis. nih.gov |

| Spatial | Contributes to the prediction of toxic endpoints for PAHs. nih.gov |

| Information Content | Significant in modeling the dissipation of PAHs and their toxicity. nih.govnih.gov |

| Topological | Plays a role in predicting the carcinogenic effects of PAHs. nih.gov |

Information compiled from studies on QSAR modeling for PAHs. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Disposition and Metabolism in Animal Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. researchgate.netwiley.com PBPK models are built on a foundation of physiological parameters (e.g., organ volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rate constants). researchgate.netnih.gov

For PAHs like dibenz(a,h)anthracene, PBPK models can be used to predict the tissue-specific concentrations of the parent compound and its metabolites, including the reactive diol epoxides that lead to DNA adduct formation. nih.gov This information is crucial for understanding the dose-response relationship for toxicity and for extrapolating findings from animal models to humans. researchgate.net

While no specific PBPK model for 5-methoxy-dibenz(a,h)anthracene has been detailed in the available literature, models for other PAHs, such as benzo[a]pyrene (B130552) and dibenzo[def,p]chrysene, have been developed. nih.gov These models typically include compartments for major organs and tissues, and they incorporate metabolic pathways, including the formation of diol epoxides. nih.gov A PBPK model for 5-methoxy-dibenz(a,h)anthracene would need to account for the influence of the methoxy group on its partitioning into tissues and its rate of metabolism by enzymes such as cytochrome P450s. The development of such a model would be informed by in vitro metabolism studies and in vivo pharmacokinetic data from animal models. nih.gov

Analytical Research Methodologies for Dibenz A,h Anthracene, 5 Methoxy and Its Metabolites

Chromatographic Techniques for Separation and Identification of Compound and Metabolites

Chromatographic techniques are fundamental to the analysis of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- and its metabolites, enabling their separation from complex mixtures for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. cdc.gov For compounds like DIBENZ(a,h)ANTHRACENE, 5-METHOXY-, reversed-phase HPLC (RP-HPLC) is particularly effective. In this method, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or a buffer solution. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The use of a fluorescence detector (FLD) coupled with HPLC enhances the sensitivity and selectivity of detection for PAHs, which are often fluorescent. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of metabolites with varying polarities. nih.gov For instance, a study on the metabolism of anthracene (B1667546), a related PAH, utilized a C18 column with a methanol/water gradient to separate various metabolites, including methoxy- and hydroxy-anthracene derivatives. nih.gov

Factors such as column temperature, mobile phase composition, pH, and flow rate can be optimized to improve resolution and reduce analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful tool for the analysis of volatile and semi-volatile compounds like DIBENZ(a,h)ANTHRACENE, 5-METHOXY- and its metabolites. cdc.gov In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. cdc.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The NIST WebBook provides a reference mass spectrum for the parent compound, dibenz(a,h)anthracene, which can be used for comparison and identification purposes. nist.govnist.gov While specific data for the 5-methoxy derivative is not as readily available, the fragmentation patterns would be expected to show a molecular ion peak corresponding to its mass and characteristic fragments related to the loss of a methoxy (B1213986) group and other structural features.

Sample Preparation for Chromatographic Analysis:

Prior to chromatographic analysis, samples, especially those from biological or environmental matrices, often require extensive cleanup to remove interfering substances. sigmaaldrich.com Solid-phase extraction (SPE) is a common technique used for this purpose. sigmaaldrich.com For instance, in the analysis of PAHs in olive oil, a Florisil® SPE tube was used to clean up the sample before HPLC-FLD analysis. sigmaaldrich.com This cleanup step is crucial for obtaining accurate and reliable results.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nih.gov When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful tool for identifying unknown compounds in a mixture.

The electron ionization (EI) mass spectrum of a compound like DIBENZ(a,h)ANTHRACENE, 5-METHOXY- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group (·OCH₃) or a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO), which are common fragmentation pathways for methoxy-substituted aromatic compounds. The NIST WebBook provides the mass spectrum for the parent compound, dibenz(a,h)anthracene, which serves as a foundational reference. nist.govnist.gov

UV-Visible Spectroscopy:

UV-Visible spectroscopy can also provide characteristic information about the electronic structure of conjugated aromatic systems like DIBENZ(a,h)ANTHRACENE, 5-METHOXY-. nih.gov The absorption maxima (λ_max) are indicative of the extent of the π-electron system. nih.gov While not sufficient for complete structural elucidation on its own, it is a useful complementary technique.

Table 1: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Findings | Reference |

| Anthracene Metabolites | HPLC-UV, GC-MS, ¹H NMR, ¹³C NMR | Identification of metabolites including 1-methoxy-2-hydroxyanthracene (B1259586). | nih.gov |

| Dibenz(a,h)anthracene | GC-MS | Mass spectrum available in the NIST WebBook. | nist.govnist.gov |

Detection and Quantification of DNA Adducts

The genotoxicity of many polycyclic aromatic hydrocarbons is linked to their ability to form covalent adducts with DNA after metabolic activation. osti.govepa.gov Several highly sensitive methods have been developed to detect and quantify these DNA adducts, providing crucial insights into the mechanisms of carcinogenesis.

³²P-Postlabeling Assay:

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky aromatic DNA adducts. nih.govnih.gov This technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The amount of radioactivity in the adduct spots is then measured to quantify the level of DNA damage.

This method has been used extensively in studies of the metabolic activation of dibenz(a,h)anthracene and other PAHs. nih.govkcl.ac.uk For example, a study on dibenz[a,j]acridine, a related heterocyclic aromatic, used ³²P-postlabeling to identify the proximate metabolites responsible for DNA adduct formation in mice. sigmaaldrich.com A key advantage of this technique is its applicability to a wide range of compounds and complex mixtures. nih.gov However, a significant limitation is that it does not provide direct structural information about the adducts. nih.gov

Immunoassays:

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), offer another approach for the detection and quantification of DNA adducts. cdc.govnih.gov These methods are based on the highly specific recognition of a particular DNA adduct by an antibody. nih.gov

Ultrasensitive enzymatic radioimmunoassay (USERIA) is a particularly sensitive immunoassay that has been developed for the detection of benzo(a)pyrene-DNA adducts. nih.gov This method involves immobilizing the DNA sample onto a solid support, followed by incubation with a specific primary antibody that recognizes the adduct. A secondary antibody conjugated to an enzyme, such as alkaline phosphatase, is then added. The enzyme catalyzes a reaction that produces a detectable signal, which is proportional to the amount of DNA adduct present. nih.gov Competitive versions of these assays are often used for quantification. nih.gov

While immunoassays can be highly sensitive and specific, a major prerequisite is the availability of an antibody that recognizes the specific adduct of interest. The development of such antibodies can be a challenging and time-consuming process.

Table 2: Comparison of DNA Adduct Detection Methods

| Method | Principle | Sensitivity | Advantages | Disadvantages |

| ³²P-Postlabeling | Enzymatic digestion, ³²P-labeling, and chromatographic separation. | 1 adduct in 10⁹-10¹⁰ nucleotides. nih.gov | High sensitivity, requires small amounts of DNA, applicable to a wide range of adducts. nih.govnih.gov | Does not provide structural information, use of radioactivity. nih.gov |

| Immunoassays (ELISA, RIA, USERIA) | Specific antibody-antigen recognition. | High, with USERIA being the most sensitive. nih.gov | High specificity, can be high-throughput. | Requires a specific antibody for each adduct. |

Methods for Measuring Enzyme Activity and Metabolite Formation in Biological Systems

Understanding the metabolic pathways of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- is crucial for assessing its biological activity. This involves studying the enzymes responsible for its metabolism and identifying the resulting metabolites.

In Vitro Metabolism Studies:

In vitro systems, such as liver microsomes, are commonly used to study the metabolism of xenobiotics. nih.govkcl.ac.uknih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov

To measure enzyme activity and metabolite formation, DIBENZ(a,h)ANTHRACENE, 5-METHOXY- would be incubated with liver microsomes in the presence of necessary cofactors, such as NADPH. nih.govkcl.ac.uk After a specific incubation time, the reaction is stopped, and the metabolites are extracted. The extract is then analyzed using chromatographic techniques like HPLC or GC-MS to separate and identify the various metabolites formed. nih.gov

For example, studies on the metabolism of dibenz(a,h)anthracene using rat liver microsomes have identified several dihydrodiols as major metabolites. nih.govnih.gov The formation of these metabolites can be quantified to determine the rate of metabolism and the specific enzymes involved.

Metabolomics Approaches:

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of DIBENZ(a,h)ANTHRACENE, 5-METHOXY- exposure, metabolomics can provide a comprehensive overview of the metabolic perturbations caused by the compound. frigidzonemedicine.com.cnresearchgate.net

A typical metabolomics workflow involves exposing a biological system (e.g., rats) to the compound of interest. frigidzonemedicine.com.cn Biological samples, such as serum or tissue, are then collected and analyzed using high-resolution analytical platforms like liquid chromatography-mass spectrometry (LC-MS). frigidzonemedicine.com.cn The resulting data is then subjected to statistical analysis to identify metabolites that are significantly altered in response to the exposure.

A recent study on the effects of dibenz(a,h)anthracene exposure in rats used rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC/Q-TOF-MS) to profile the serum metabolome. frigidzonemedicine.com.cn This approach led to the identification of several altered metabolic pathways, including glycerophospholipid metabolism and folate biosynthesis. frigidzonemedicine.com.cn

Enzyme Inhibition and Induction Studies:

To identify the specific enzymes involved in the metabolism of DIBENZ(a,h)ANTHRACENE, 5-METHOXY-, enzyme inhibition and induction studies can be performed. Inhibition studies involve the use of known inhibitors of specific enzymes to see if they block the formation of certain metabolites. Induction studies, on the other hand, involve pre-treating animals with known inducers of specific enzymes (e.g., 3-methylcholanthrene (B14862) or Aroclor 1254) to see if this enhances the metabolism of the compound. nih.govkcl.ac.uknih.gov

Table 3: Methods for Studying Metabolism

| Method | Description | Key Information Obtained |

| In Vitro Metabolism with Microsomes | Incubation of the compound with liver microsomes and analysis of the products. nih.govkcl.ac.uk | Identification of metabolites, determination of metabolic rates. |

| Metabolomics | Large-scale analysis of metabolites in biological samples following exposure. frigidzonemedicine.com.cn | Comprehensive view of metabolic perturbations, identification of affected pathways. |

| Enzyme Inhibition/Induction | Use of specific inhibitors or inducers to probe the role of particular enzymes. nih.gov | Identification of the specific enzymes responsible for metabolism. |

Environmental Fate and Bioremediation Research Academic Focus

Biodegradation Pathways in Microbial Systems

The biodegradation of dibenz(a,h)anthracene, a compound with five fused aromatic rings, is a challenging process for microorganisms due to its low aqueous solubility and high chemical stability. tpsgc-pwgsc.gc.ca However, various bacteria and fungi have demonstrated the ability to degrade this and other high molecular weight PAHs, often through co-metabolic processes. nih.govimrpress.com

Microbial Co-Metabolism Studies

Co-metabolism, the process where a microbe transforms a compound without using it as a primary energy or carbon source, is a crucial mechanism for the degradation of complex PAHs like dibenz(a,h)anthracene. nih.gov Studies have shown that the presence of more readily degradable PAHs, such as phenanthrene (B1679779) or pyrene, can stimulate the degradation of more complex structures. For instance, some bacterial consortia and fungal species have shown enhanced degradation of high-molecular-weight PAHs when co-cultured with other microbes or in the presence of a more labile carbon source. imrpress.comnih.gov

While no specific co-metabolism studies have been identified for 5-Methoxy-dibenz(a,h)anthracene, research on the parent compound provides a foundational understanding. For example, a fungal-bacterial co-culture has been shown to significantly improve the degradation of dibenz(a,h)anthracene in soil. nih.gov Similarly, the degradation of a mixture of PAHs, including dibenz(a,h)anthracene, by co-cultures of Fusarium and bacterial strains has been investigated, revealing complex interactions that can lead to enhanced degradation. imrpress.com It is plausible that similar co-metabolic strategies would be necessary for the breakdown of its methoxy-substituted derivative.

Table 1: Examples of Microbial Co-metabolism in the Degradation of High Molecular Weight PAHs

| Microorganism(s) | Target PAH(s) | Co-substrate/Co-culture | Key Findings |

| Aspergillus terricola | Benz(a)anthracene, Dibenz(a,h)anthracene, Indeno[1,2,3-cd]pyrene | Mixture of the three PAHs | Demonstrated co-metabolic degradation of the HMW-PAH mixture. researchgate.net |

| Penicillium sp. and bacterial consortium | Dibenz(a,h)anthracene | Fungal-bacterial co-culture | Co-inoculation significantly improved the degradation of dibenz(a,h)anthracene in soil. nih.gov |

| Fusarium sp. and Arthrobacter oxydans | Phenanthrene, Pyrene, Dibenz(a,h)anthracene | Co-culture | Co-inoculation did not significantly affect the degradation of the PAH mixture under the tested conditions. imrpress.com |

| Mycobacterium sp. | Anthracene (B1667546) | - | Produced a methoxylated dead-end metabolite, 1-methoxy-2-hydroxyanthracene (B1259586), during degradation. nih.gov |

Identification of Degradation Products and Mechanisms

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. nih.gov Fungi, on the other hand, often employ cytochrome P450 monooxygenases to produce arene oxides, which are then hydrated to trans-dihydrodiols. tandfonline.com These initial transformations increase the water solubility of the compound and make the ring structure more susceptible to cleavage.

For dibenz(a,h)anthracene, degradation by the fungus Aspergillus terricola has been shown to proceed via two main pathways: the cytochrome P450 monooxygenase system and the ligninolytic pathway. researchgate.nettandfonline.com While specific degradation products for 5-Methoxy-dibenz(a,h)anthracene have not been documented, studies on other methoxylated aromatic compounds can offer insights. For instance, the degradation of anthracene by a Mycobacterium species was found to produce 1-methoxy-2-hydroxyanthracene as a dead-end metabolite, suggesting that the methoxy (B1213986) group can be introduced during the metabolic process and may hinder further degradation. nih.gov

Conversely, O-demethylation is a known metabolic reaction for some methoxy-substituted compounds, which would convert the methoxy group to a hydroxyl group, potentially facilitating further degradation. The specific enzymatic machinery of the involved microorganisms would determine the fate of the methoxy group on the dibenz(a,h)anthracene structure.

Influence of Methoxy Groups on Environmental Persistence and Transformation

The introduction of a methoxy group onto the aromatic structure of dibenz(a,h)anthracene is expected to alter its physicochemical properties and, consequently, its environmental persistence and transformation. Generally, the addition of polar functional groups like methoxy can increase the water solubility and potentially the bioavailability of a PAH. nih.gov However, the effect on biodegradability is more complex.

Substituents on the PAH ring can influence the rate and pathway of microbial attack. researchgate.netresearchgate.net In some cases, the presence of a substituent can hinder the enzymatic action required for ring cleavage, leading to increased persistence. As observed in the degradation of anthracene by a Mycobacterium species, the formation of a methoxylated metabolite resulted in a dead-end product, effectively halting the degradation process. nih.gov This suggests that the position and nature of the substituent are critical in determining its effect on biodegradability.